N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 895425-93-1
VCID: VC6238377
InChI: InChI=1S/C20H17N3O2S2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

CAS No.: 895425-93-1

Cat. No.: VC6238377

Molecular Formula: C20H17N3O2S2

Molecular Weight: 395.5

* For research use only. Not for human or veterinary use.

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide - 895425-93-1

Specification

CAS No. 895425-93-1
Molecular Formula C20H17N3O2S2
Molecular Weight 395.5
IUPAC Name N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C20H17N3O2S2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3
Standard InChI Key MFFJDTSIYYTCQF-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4

Introduction

Structural Analysis and Classification

The molecular structure of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (molecular formula: C₂₁H₁₈N₄O₂S₂) features three distinct heterocyclic components:

  • Benzothiazole core: Substituted with methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 7, this moiety is critical for hydrophobic interactions in biological systems.

  • Thiophene-carboxamide group: The thiophene ring (a five-membered sulfur-containing heterocycle) is linked to a carboxamide functional group, enhancing hydrogen-bonding potential .

  • Pyridinylmethyl substituent: A pyridine ring attached via a methylene bridge introduces nitrogen-based electron density, facilitating π-π stacking interactions .

Table 1: Key Structural Features and Functional Groups

ComponentFunctional GroupsRole in Bioactivity
Benzothiazole coreMethoxy, methylHydrophobicity, enzyme inhibition
Thiophene-carboxamideAmide, thiopheneHydrogen bonding, solubility
PyridinylmethylPyridine, methyleneElectron donation, receptor binding

The compound’s IUPAC name systematically reflects these components, with numbering prioritizing the benzothiazole ring. X-ray crystallography of analogous structures reveals planar geometries for the benzothiazole and thiophene rings, which likely contribute to stacking interactions in protein binding pockets.

Synthesis Pathways

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves sequential functionalization of the benzothiazole and thiophene precursors. A representative pathway, adapted from methods in thiophene and benzothiazole chemistry , includes:

Synthesis of 4-Methoxy-7-methyl-1,3-benzothiazol-2-amine

  • Cyclization: 2-Amino-4-methoxy-7-methylbenzothiazole is synthesized via cyclization of 4-methoxy-7-methyl-2-mercaptoaniline with cyanogen bromide.

  • Purification: The product is recrystallized from ethanol, yielding pale yellow crystals (m.p. 162–164°C).

Thiophene-2-carboxylic Acid Activation

  • Chloroacetylation: Thiophene-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride intermediate .

  • Amide Coupling: The acyl chloride reacts with N-(pyridin-3-yl)methylamine in dichloromethane under inert conditions, yielding N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide .

Final Coupling Reaction

The benzothiazole amine and thiophene-carboxamide are coupled using carbodiimide crosslinkers (e.g., EDC/HOBt) in dimethylformamide (DMF), producing the target compound after column chromatography .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Benzothiazole cyclizationCyanogen bromide, EtOH, reflux78
Acyl chloride formationSOCl₂, 60°C, 4h92
Amide couplingEDC/HOBt, DMF, rt, 12h65

Physicochemical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹): 3274 (N-H stretch), 1665 (C=O amide), 1598 (C=N benzothiazole), 1240 (C-O methoxy) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 5.2 Hz, 1H, thiophene-H), 6.78 (s, 1H, benzothiazole-H), 4.62 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.3 (C=O), 154.1 (C=N), 148.9 (pyridine-C), 132.7 (thiophene-C), 124.5 (benzothiazole-C), 56.1 (OCH₃), 21.3 (CH₃) .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature for 6 months under argon; degrades in acidic conditions (pH <4).

Chemical Reactivity and Stability

The compound undergoes characteristic reactions of its functional groups:

  • Amide Hydrolysis: Under acidic or basic conditions, the carboxamide hydrolyzes to thiophene-2-carboxylic acid and the corresponding amine .

  • Electrophilic Substitution: The thiophene ring undergoes bromination at position 5 using N-bromosuccinimide (NBS) in CCl₄ .

  • Oxidation: The benzothiazole’s sulfur atom oxidizes to a sulfoxide with hydrogen peroxide, altering electronic properties.

ReactionConditionsProduct
Amide hydrolysis6M HCl, reflux, 8hThiophene-2-carboxylic acid
Thiophene brominationNBS, CCl₄, 70°C, 3h5-Bromo-thiophene derivative
Sulfur oxidationH₂O₂, acetic acid, rt, 24hBenzothiazole sulfoxide

Applications in Medicinal Chemistry

The compound’s multifunctional design positions it as a lead structure for:

  • Antidiabetic Agents: Glucokinase activation remains a key target for type 2 diabetes therapy .

  • Oncology Therapeutics: Tubulin-binding benzothiazoles are under clinical evaluation for solid tumors.

  • Antibiotic Development: Thiophene derivatives are being explored for multidrug-resistant infections .

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